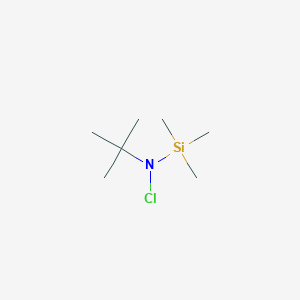![molecular formula C20H13NO4 B14586970 Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- CAS No. 61581-54-2](/img/structure/B14586970.png)
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a benzoic acid moiety linked to a phenalenone derivative through an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- typically involves the reaction of 3-hydroxy-1-oxo-1H-phenalene-2-amine with benzoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- undergoes various chemical reactions, including:
Oxidation: The phenalenone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases like triethylamine (TEA) to facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3-hydroxy-: Known for its antimicrobial properties and used as a preservative.
Benzoic acid, 2-[(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-: Studied for its potential therapeutic applications.
Phthalimidino derivatives: Known for their luminescent properties and used in various industrial applications.
Uniqueness
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzoic acid moiety with a phenalenone derivative through an amino group makes it a versatile compound in both research and industrial contexts.
This detailed article provides a comprehensive overview of benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61581-54-2 |
|---|---|
Formule moléculaire |
C20H13NO4 |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
2-[(1-hydroxy-3-oxophenalen-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C20H13NO4/c22-18-13-8-3-5-11-6-4-9-14(16(11)13)19(23)17(18)21-15-10-2-1-7-12(15)20(24)25/h1-10,21-22H,(H,24,25) |
Clé InChI |
UGGYHQCQNQULTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



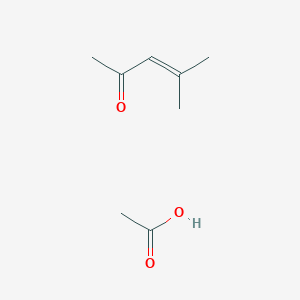
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
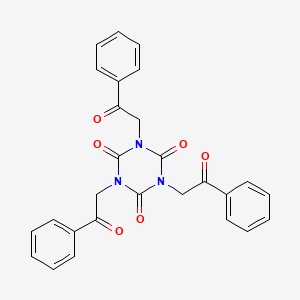
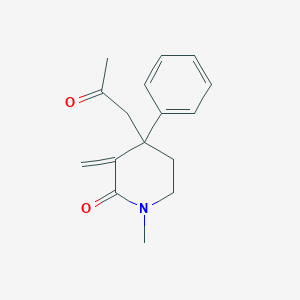
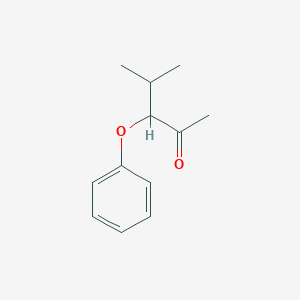

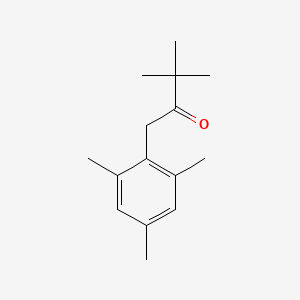
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
